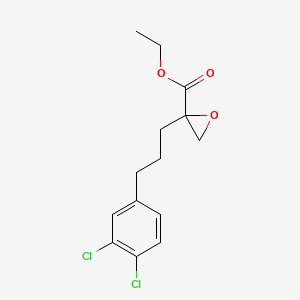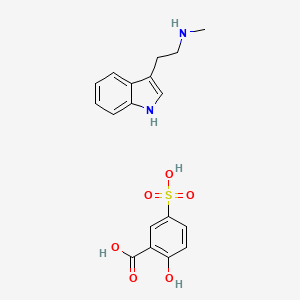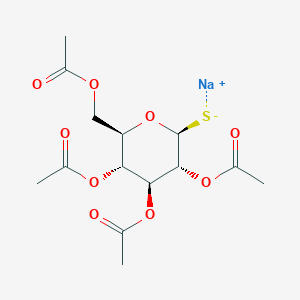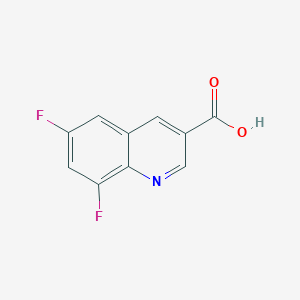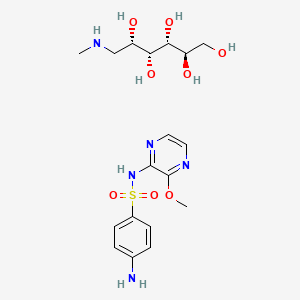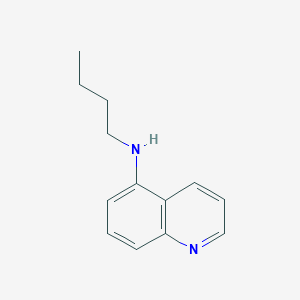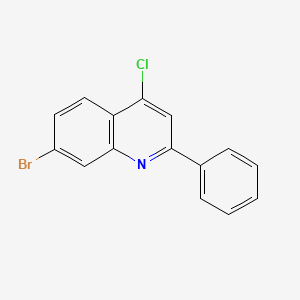![molecular formula C29H66ClN5O7Si B13754379 Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride CAS No. 73545-23-0](/img/structure/B13754379.png)
Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of simpler or more complex derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, hydrochloride
- Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, sulfate
Uniqueness
Compared to similar compounds, Nonanamide, N-[16,16-bis(2-methoxyethoxy)-17,20-dioxa-3,6,9,12-tetraaza-16-silaheneicos-1-yl]-, monohydrochloride stands out due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
73545-23-0 |
|---|---|
Formule moléculaire |
C29H66ClN5O7Si |
Poids moléculaire |
660.4 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[tris(2-methoxyethoxy)silyl]propylamino]ethylamino]ethylamino]ethylamino]ethyl]nonanamide;hydrochloride |
InChI |
InChI=1S/C29H65N5O7Si.ClH/c1-5-6-7-8-9-10-12-29(35)34-21-20-33-19-18-32-17-16-31-15-14-30-13-11-28-42(39-25-22-36-2,40-26-23-37-3)41-27-24-38-4;/h30-33H,5-28H2,1-4H3,(H,34,35);1H |
Clé InChI |
XMJZJHFPKVDLQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)NCCNCCNCCNCCNCCC[Si](OCCOC)(OCCOC)OCCOC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)
![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)


